

An In-depth Technical Guide to Diethyl Methyl Malonate

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Compound of Interest

Compound Name: Diethyl methyl malonate

Cat. No.: B8451518

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diethyl methyl malonate**, a key diester in organic synthesis. It details the compound's structural formula, physicochemical properties, experimental protocols for its synthesis, and its role in various chemical reactions. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Structural Formula and Chemical Identity

Diethyl methyl malonate, systematically named diethyl 2-methylpropanedioate, is the diethyl ester of methylmalonic acid.^[1] Its structure features a central alpha-carbon atom bonded to a methyl group, and two carboxyl groups that are esterified with ethanol. The presence of the methyl group distinguishes it from its parent compound, diethyl malonate.

The key identifiers for **diethyl methyl malonate** are:

- IUPAC Name: diethyl 2-methylpropanedioate^[1]
- Molecular Formula: C₈H₁₄O₄^[1]
- SMILES: CCOC(=O)C(C)C(=O)OCC^[1]
- InChI Key: UPQZOUHVTJNGFK-UHFFFAOYSA-N^[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **diethyl methyl malonate** are critical for its application in synthesis and for safety considerations. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Molecular Weight	174.19 g/mol	[1] [2]
Appearance	Clear, colorless liquid	[1] [3]
Density	1.022 g/mL at 20 °C	[2] [3]
Boiling Point	198-201 °C at 760 mmHg	[4]
Refractive Index (n^{20}_D)	1.413	[2] [3]
Flash Point	77-85 °C	[4]
Solubility	Slightly soluble in water; soluble in alcohol, oils	[3]
CAS Number	609-08-5	[1] [2]

Spectroscopic Information:

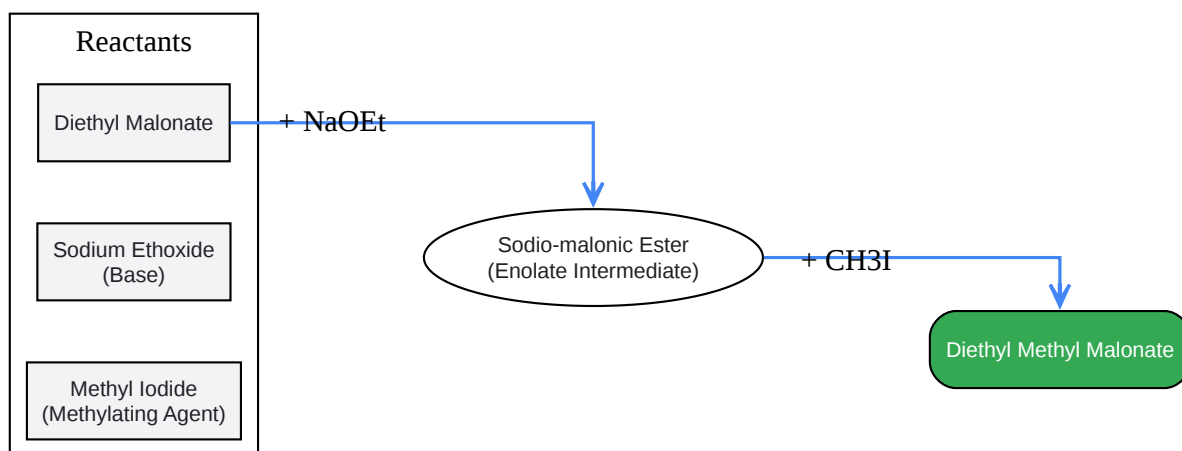
- ¹³C NMR: Spectral data is available and can be used for structural confirmation.[\[5\]](#)
- Mass Spectrometry (GC-MS): The compound has been characterized by GC-MS, with major fragments aiding in its identification.[\[1\]](#)

Synthesis of Diethyl Methyl Malonate

Diethyl methyl malonate is commonly synthesized via the alkylation of diethyl malonate. The active methylene group in diethyl malonate is readily deprotonated by a suitable base to form a nucleophilic enolate, which then undergoes an S_N2 reaction with a methylating agent.

General Synthesis Pathway

The most prevalent laboratory-scale synthesis involves the reaction of diethyl malonate with a methyl halide in the presence of a base like sodium ethoxide. This method provides a reliable route to the desired product.



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Caption: Synthesis of **diethyl methyl malonate** via alkylation.

Detailed Experimental Protocol: Alkylation of Diethyl Malonate

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for vetted experimental methods.

Materials:

- Sodium (46 g, 2 gram atoms)
- Absolute Ethyl Alcohol (1 L)
- Diethyl Malonate (320 g, 2 moles)
- Methyl Bromide (200 g, 2.1 moles)

- Glacial Acetic Acid
- Calcium Chloride (for drying)

Equipment:

- 2-L three-necked flask
- Mechanical stirrer
- Reflux condenser with a calcium chloride tube
- Gas inlet tube

Procedure:

- Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
- Addition of Diethyl Malonate: To the sodium ethoxide solution, add 320 g of diethyl malonate.
- Methylation: Bubble 200 g of methyl bromide into the stirred solution through a gas inlet tube that dips below the surface of the liquid. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture. Sodium bromide will precipitate during the reaction.
- Reaction Completion and Neutralization: Once the addition of methyl bromide is complete, the solution will be pale orange and slightly alkaline. Heat the mixture to a boil for an additional 30 minutes. Cool the mixture and neutralize it with glacial acetic acid.
- Work-up:
 - Filter the precipitated sodium bromide with suction.
 - Distill the majority of the alcohol from the filtrate at atmospheric pressure.

- Add the collected sodium bromide to the residual ester and wash with 1 L of water to dissolve the salt and separate the ester.
- Separate the ester layer. Combine the ester and ether extracts and dry them by shaking with calcium chloride, followed by immediate filtration.
- Purification:
 - Remove any unreacted diethyl malonate by shaking the product for one minute with a cold solution of 10 g of sodium hydroxide in 30 cc of water.
 - Separate the alkali layer, wash the ester with dilute acid, and dry again with calcium chloride.
 - Distill the final product under reduced pressure. The fraction boiling at 96°C/16 mm Hg is collected. The expected yield is 275–290 g (79–83%).

Applications in Synthesis

Diethyl methyl malonate is a versatile intermediate in organic synthesis, primarily used for introducing a propionate unit into a molecule.

- **Pharmaceuticals:** It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that possess a 2-arylpropionic acid structure.^[3]
- **Erythromycin Fermentation:** It has been used in studies to investigate its effect on erythromycin fermentation processes.^[3]
- **Flavor and Fragrance:** The compound also finds application in the flavor and fragrance industries.
- **Michael Reactions:** **Diethyl methyl malonate** can react with compounds like 2-cyclohexenone in Michael addition reactions.^[3]

The reactivity of **diethyl methyl malonate**, stemming from the remaining acidic proton and the two ester groups, allows for further functionalization, making it a valuable building block for more complex molecules.

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